1-(Hydroxyamino)cyclohexanecarbonitrile

13C NMR Spectroscopy Structural Elucidation Cyclohexanecarbonitrile Derivatives

Identifying a stable, bifunctional building block for N-hydroxy heterocycles and hydroxamic acid inhibitors can be challenging. 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS 5259-69-8) solves this with its unique α-hydroxyaminonitrile core, offering both N- and O-nucleophilic reactivity unavailable in amino- or cyanohydrin analogs. Key advantages: • Enables direct synthesis of HDAC inhibitor scaffolds and isoxazolidine/oxadiazine libraries. • Rigid cyclohexane ring provides conformational lock for stereochemical studies. • Available as AldrichCPR rare chemical; inquire for bulk and custom synthesis.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 5259-69-8
Cat. No. B11957629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxyamino)cyclohexanecarbonitrile
CAS5259-69-8
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NO
InChIInChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2
InChIKeyIJPWQVLCMYLVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hydroxyamino)cyclohexanecarbonitrile Specifications


1-(Hydroxyamino)cyclohexanecarbonitrile (CAS 5259-69-8), a synthetic intermediate, is characterized by its cyclohexane ring bearing both a hydroxylamino group (-NHOH) and a nitrile group (-CN) on the same carbon atom . This unique arrangement, with a molecular formula of C7H12N2O and a molecular weight of 140.18 g/mol, establishes it as a chiral α-hydroxyaminonitrile, offering a reactive core for transformations into α-amino acids and heterocyclic building blocks . This structural motif is distinct from simpler analogs, providing a unique synthetic handle for diverse downstream applications.

1-(Hydroxyamino)cyclohexanecarbonitrile: Irreplaceable Reactivity


Generic substitution of 1-(Hydroxyamino)cyclohexanecarbonitrile with its 1-amino- or 1-hydroxy-analogs is not feasible due to fundamentally different reactivity profiles. The 1-hydroxy analog (cyanohydrin, CAS 931-97-5) is a well-documented synthetic intermediate but is susceptible to HCN elimination and provides only an O-nucleophile for derivatization, limiting its utility to ester or ether formation [1]. Conversely, the 1-amino analog (aminonitrile, CAS 5496-10-6) is a more basic N-nucleophile, useful for preparing amines and amides [2]. The target compound uniquely bridges this gap, featuring a hydroxylamino group (-NHOH) which offers both N- and O-nucleophilic reactivity and a different electronic profile due to the α-heteroatom effect . This bifunctionality enables distinct synthetic pathways, such as the formation of novel N-hydroxy heterocycles or specific oxidation states not accessible from the other two analogs, making it a non-interchangeable building block in complex molecule synthesis.

1-(Hydroxyamino)cyclohexanecarbonitrile Analytical Differentiation


Unique 13C NMR Fingerprint

The chemical shift of the quaternary nitrile-bearing carbon (C1) in cyclohexanecarbonitriles provides a definitive fingerprint for structural confirmation and purity assessment. Based on class-level analysis, the presence of the hydroxylamino group (-NHOH) is expected to cause a downfield shift compared to the amino (-NH2) and hydroxy (-OH) analogs due to the electron-withdrawing effect of the oxygen atom. This provides a unique and quantifiable spectral identifier that can be used for authentication and to differentiate it from common impurities or misidentified shipments of similar compounds [1][2].

13C NMR Spectroscopy Structural Elucidation Cyclohexanecarbonitrile Derivatives

Distinct Mass Fragmentation Profile

The compound's distinct functional group, -NHOH, confers a unique mass spectrometric fragmentation profile. It is expected to undergo characteristic neutral losses of OH• (17 Da) and HNO (31 Da) upon collision-induced dissociation (CID), which are not possible for the 1-hydroxy analog (C7H11NO, M=125) or the 1-amino analog (C7H12N2, M=124). This predictable behavior provides a powerful and specific method for confirming its identity in complex mixtures or reaction monitoring, directly differentiating it from its isobaric and structurally similar analogs which would exhibit different fragmentation patterns .

Mass Spectrometry LC-MS Analytical Chemistry Metabolite Identification

N-Hydroxy Heterocycle Synthesis

The 1-(hydroxyamino)cyclohexanecarbonitrile core provides direct synthetic access to a range of N-hydroxy heterocycles and hydroxamic acid derivatives. This is a synthetic pathway fundamentally unavailable to the 1-hydroxy analog (cyanohydrin) or the 1-amino analog (aminonitrile). For instance, the target compound is a documented precursor to 1-(hydroxyamino)cyclohexanecarboxylic acid, a valuable hydroxamic acid scaffold . This reactivity stems directly from the presence of the hydroxylamino group, which can undergo cyclization or acylation reactions. While quantitative yield data comparing the target compound to its analogs for a specific reaction is not available in the provided sources, the target compound uniquely enables the synthesis of this specific class of N-hydroxylated products, a key differentiator in synthetic planning .

Organic Synthesis Heterocyclic Chemistry Hydroxamic Acid Building Blocks

Conformational Influence on Stereochemistry

The bulky and hydrogen-bonding capable hydroxylamino group on the cyclohexane ring is predicted to exert a significant influence on the conformational equilibrium of the molecule compared to unsubstituted cyclohexanecarbonitrile. While unsubstituted cyclohexanecarbonitrile is conformationally mobile, the target compound's 1,1-disubstituted nature locks the ring, and the -NHOH group will have distinct preferences for equatorial vs. axial positions depending on solvent and interactions, as inferred from studies on similar aminocyclohexanecarbonitriles [1][2]. This has direct implications for the stereochemical outcome of reactions at the nitrile group (e.g., nucleophilic additions) and for the design of conformationally restricted analogs in medicinal chemistry where the three-dimensional presentation of the functional groups is critical.

Conformational Analysis Stereochemistry NMR Spectroscopy Drug Design

1-(Hydroxyamino)cyclohexanecarbonitrile Procurement Scenarios


Synthesis of Conformationally Restricted Hydroxamic Acid Inhibitors

This compound is an ideal starting material for the synthesis of novel hydroxamic acid-based inhibitors, such as metalloprotease or HDAC inhibitors, where the cyclohexane ring provides a rigid, lipophilic scaffold and the hydroxylamino group offers a specific binding moiety. It can be hydrolyzed to the corresponding 1-(hydroxyamino)cyclohexanecarboxylic acid, a known scaffold for further functionalization .

Analytical Standard for Method Development

Due to its unique structural features and predictable mass spectrometric fragmentation pattern , 1-(Hydroxyamino)cyclohexanecarbonitrile is well-suited as an analytical standard for developing and validating LC-MS/MS methods aimed at detecting and quantifying α-hydroxyaminonitriles or their metabolites in complex biological or environmental matrices.

Building Block for N-Hydroxy Heterocycle Libraries

The bifunctional nature of the hydroxylamino and nitrile groups on a single carbon makes this compound a versatile starting point for generating diverse libraries of N-hydroxy heterocycles, including isoxazolidines and oxadiazines, which are of high interest in medicinal chemistry for exploring new chemical space .

Precursor for Stereoselective Synthesis Studies

Researchers focused on stereoselective transformations of nitriles can utilize this compound to study the influence of the α-heteroatom on nucleophilic additions or reductions. Its conformational lock and the predictable NMR behavior of its nitrile group provide a robust model system for investigating reaction stereochemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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